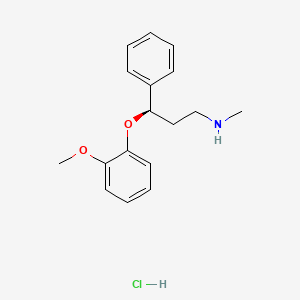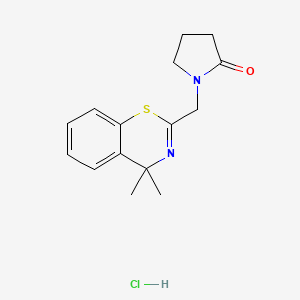
2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride is a chemical compound with the molecular formula C15H19ClN2OS. It is known for its unique structure, which combines a pyrrolidinone ring with a benzothiazinyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride typically involves the reaction of 2-pyrrolidinone with a benzothiazinyl derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of 2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Pyrrolidinone derivatives: Compounds with similar pyrrolidinone structures but different substituents.
Benzothiazinyl derivatives: Compounds with benzothiazinyl groups but different functional groups attached.
Uniqueness
What sets 2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride apart is its unique combination of a pyrrolidinone ring and a benzothiazinyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
81735-49-1 |
|---|---|
分子式 |
C15H19ClN2OS |
分子量 |
310.8 g/mol |
IUPAC名 |
1-[(4,4-dimethyl-1,3-benzothiazin-2-yl)methyl]pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C15H18N2OS.ClH/c1-15(2)11-6-3-4-7-12(11)19-13(16-15)10-17-9-5-8-14(17)18;/h3-4,6-7H,5,8-10H2,1-2H3;1H |
InChIキー |
YCPGURHRPIYXRH-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2SC(=N1)CN3CCCC3=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


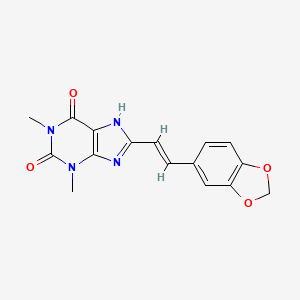
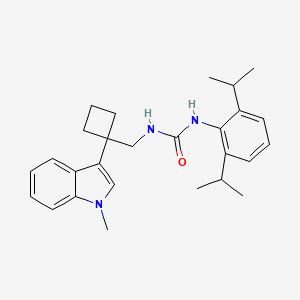
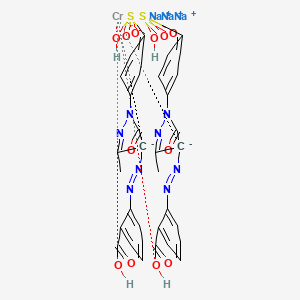
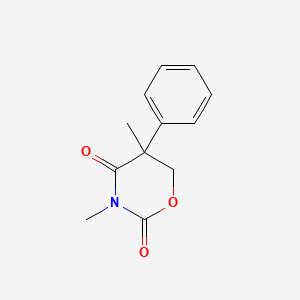
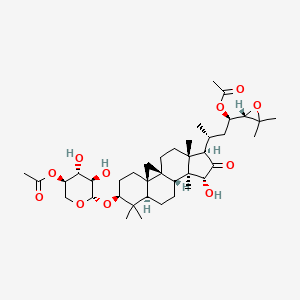



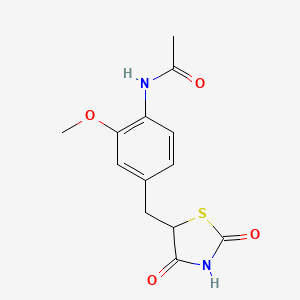
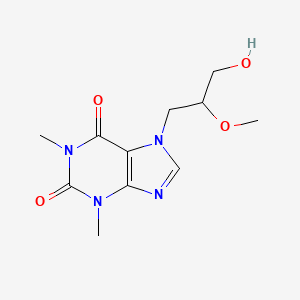
![N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B12777451.png)
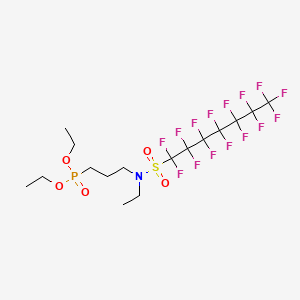
![[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12777456.png)
